molecular formula C28H50O3 B1354259 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- CAS No. 80707-93-3

1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-

Cat. No. B1354259
CAS RN: 80707-93-3
M. Wt: 434.7 g/mol
InChI Key: AVIFKOIVNVRTPE-NDEPHWFRSA-N
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Description

1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- is a chemical compound utilized in scientific research. It exhibits perplexing properties and varied applications, making it a valuable asset for studying diverse phenomena. The molecular formula of this compound is C28H50O3 .


Molecular Structure Analysis

The molecular structure of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- can be represented by the formula C28H50O3 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- include its molecular formula C28H50O3 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthetic Applications and Methodologies

Ammonolysis of Epoxides

Research into the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the synthesis of 1-phenyl-1-amino-2,3-propanediol and its derivatives, showcasing a method for obtaining amino-alcohols, which are valuable in chemical synthesis and pharmaceutical applications (Suami, Tetsuo et al., 1956).

Enantioselective Synthesis

The use of Saccharomyces cerevisiae reductase demonstrated high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the importance of microbial reductases in achieving enantiopure compounds for pharmaceutical purposes (Y. Choi et al., 2010).

Enantioselective Resolutions and Catalysis

Lipase-Catalyzed Resolutions

Studies on the resolution of 1-phenoxy-, 1-phenylmethoxy-, and 1-(2-phenylethoxy)-2-propanol and their butanoates using lipase B from Candida antarctica show high enantiomer ratios, indicating the potential of enzymatic methods for obtaining enantiomerically pure compounds (B. H. Hoff et al., 1996).

properties

IUPAC Name

(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIFKOIVNVRTPE-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468491
Record name 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-

CAS RN

80707-93-3
Record name 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of about 26.07 g of washed about 50% sodium hydride in about 1000 ml of dimethylformamide was added about 90 g of 2-(benzyloxy)-1,3-propanediol with stirring under argon. An about 187.88 g portion of octadecyl iodide and about 150 ml of tetrahydrofuran were added and the thick mixture was stirred with a glass rod, and then with magnetic stirring for about 3 hours. Water was then added and the mixture was extracted with ether. The ether extract was washed with brine, dried and filtered through a pad of florisil. The solvent was removed and the residue chromatographed on florisil, eluting first with petroleum ether, then with about 10% ether in petroleum ether and finally eluting the product with about 30% ether in petroleum ether, giving about 73.3 g of the desired title compound as a waxy solid.
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